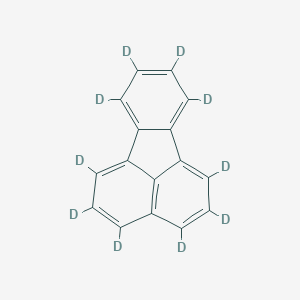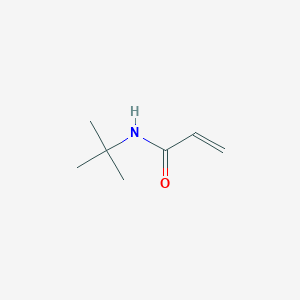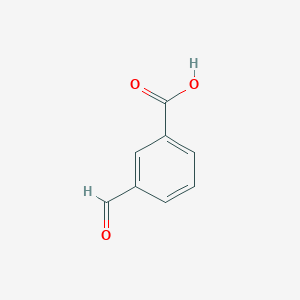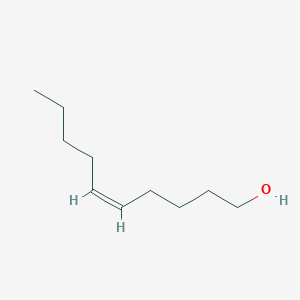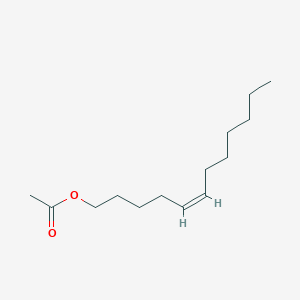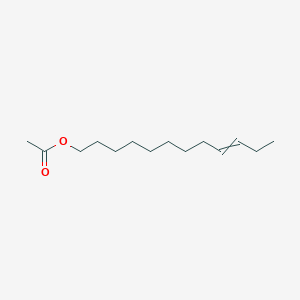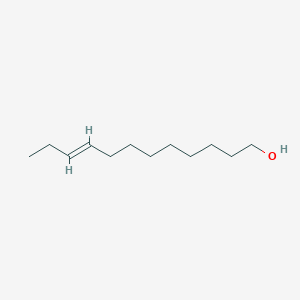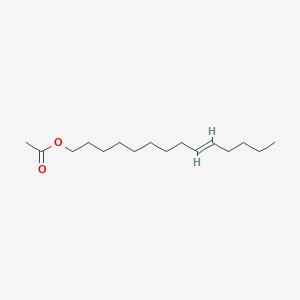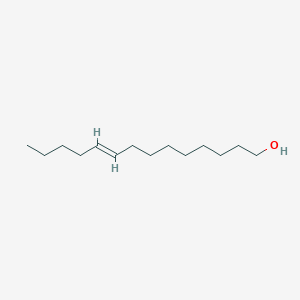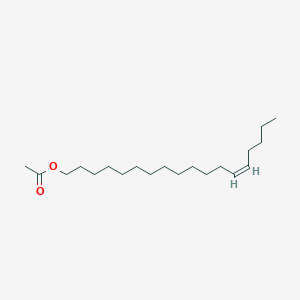
trans-11-Tetradecenylacetat
Übersicht
Beschreibung
11E-Tetradecenyl acetate is a carboxylic ester.
(E)-11-Tetradecen-1-ol acetate is a natural product found in Platynota stultana with data available.
Wissenschaftliche Forschungsanwendungen
Pheromonforschung in der Landwirtschaft
trans-11-Tetradecenylacetat: wird in der Landwirtschaft als synthetisches Pheromon eingesetzt. Es spielt eine entscheidende Rolle bei der Bekämpfung von Schädlingspopulationen, insbesondere bei der Kontrolle von Mottenarten wie der Platynota stultana und Spodoptera litura . Durch die Nachahmung der natürlichen Sexualpheromone dieser Motten wird es in Fallen eingesetzt, um Schädlingspopulationen zu überwachen und zu kontrollieren, wodurch der Bedarf an chemischen Pestiziden reduziert wird.
Biologische Studien zum Insektenverhalten
Diese Verbindung ist für die Untersuchung des Insektenverhaltens von Bedeutung, insbesondere für das Verständnis der Paarungsrituale und Kommunikationsmethoden von Motten. Forscher verwenden This compound, um zu untersuchen, wie Variationen in der Pheromonzusammensetzung den Paarungserfolg und die Populationsdynamik beeinflussen können .
Entwicklung umweltfreundlicher Schädlingsbekämpfungsmethoden
Die Verwendung von This compound in der Paarungsstörungsstrategie stellt einen umweltfreundlichen Ansatz zur Schädlingsbekämpfung dar. Durch die Freisetzung dieses Pheromons in die Umwelt wird der Paarungsprozess schädlicher Insekten gestört, was zu einem Rückgang ihrer Populationen führt, ohne die nachteiligen Auswirkungen, die mit herkömmlichen Insektiziden verbunden sind .
und seine Formel .Evolutionsbiologie und Koevolutionstudien
Die Verbindung wird in der Evolutionsbiologie verwendet, um die Koevolution von Arten zu untersuchen. So kann zum Beispiel die Interaktion zwischen Nematoden und Käfern und wie sie sich gegenseitig auf ihrem evolutionären Weg beeinflussen, untersucht werden, indem man die Reaktion auf Pheromone wie This compound beobachtet .
Neurobiologie und Sinneswahrnehmung
In der neurobiologischen Forschung hilft This compound zu verstehen, wie Insekten chemische Signale wahrnehmen und verarbeiten. Dieses Wissen ist entscheidend, um die neuronalen Pfade zu entschlüsseln, die an der Pheromondetektion und -antwort beteiligt sind .
Formulierung von Pheromon-basierten Produkten
Die Verbindung wird auch zur Formulierung verschiedener Pheromon-basierter Produkte verwendet. Diese Produkte sind so konzipiert, dass sie bestimmte Insektenarten anziehen oder abwehren, wobei die Zwecke von der Schädlingsbekämpfung bis zur Bestäubungssteigerung reichen .
Analytische Chemie und Instrumentierung
This compound: dient als Standard in der analytischen Chemie zum Testen und Kalibrieren von Instrumenten wie Gaschromatographen. Seine bekannten Eigenschaften liefern einen Maßstab, um die Genauigkeit und Präzision chemischer Analysen zu gewährleisten .
Wirkmechanismus
Target of Action
The primary targets of trans-11-Tetradecenyl acetate are certain species of insects, specifically Platynota stultana and Spodoptera litura . This compound acts as a pheromone , a chemical substance that triggers a social response in members of the same species .
Mode of Action
Trans-11-Tetradecenyl acetate interacts with its targets by being released into the environment and detected by the olfactory receptors of the insects . This triggers a behavioral response in the insects, typically attracting them to the source of the pheromone .
Biochemical Pathways
It is known that the detection of the pheromone triggers a cascade of neurological signals that lead to behavioral changes . The compound is also involved in the metabolism of a major class of insect pheromones which includes fatty aldehydes, alcohols, and their acetate esters .
Pharmacokinetics
Instead, it is released into the environment and detected by the olfactory receptors of the insects .
Result of Action
The primary result of the action of trans-11-Tetradecenyl acetate is the attraction of insects to the source of the pheromone . This can result in behaviors such as mating or aggregation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of trans-11-Tetradecenyl acetate. Factors such as temperature, humidity, and wind can affect the dispersion and detection of the pheromone in the environment . Additionally, the presence of other competing pheromones or odors can also influence the effectiveness of the compound .
Safety and Hazards
Zukünftige Richtungen
Research is ongoing into the health effects of compounds like vitamin E acetate, particularly in relation to their use in e-cigarettes . Future research needs include more systematic epidemiological surveys, comprehensive physicochemical characterization of emissions, and mechanistic studies linking emission properties to specific toxicological outcomes .
Biochemische Analyse
Biochemical Properties
It is known that this compound plays a role in the biochemical reactions of certain insects, acting as a sex pheromone
Cellular Effects
Given its role as a pheromone, it is likely that it influences cell signaling pathways related to mating behavior in certain insects .
Molecular Mechanism
It is known to act as a sex pheromone in certain insects, suggesting that it may bind to specific receptors or proteins to exert its effects
Dosage Effects in Animal Models
The effects of varying dosages of trans-11-Tetradecenyl acetate in animal models have not been extensively studied. Given its role as a pheromone, it is likely that its effects are dose-dependent, with higher concentrations leading to increased behavioral responses .
Metabolic Pathways
It is known that the compound is involved in the biosynthesis of sex pheromones in certain insects
Transport and Distribution
Given its role as a pheromone, it is likely that it is transported to and released from specific glands in certain insects .
Eigenschaften
IUPAC Name |
[(E)-tetradec-11-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJINQJFQLQIYHX-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1035286 | |
| Record name | (E)-11-Tetradecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1035286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33189-72-9, 26532-95-6 | |
| Record name | (E)-11-Tetradecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33189-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Tetradecenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026532956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Tetradecenyl acetate, (11E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Tetradecen-1-ol, 1-acetate, (11E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-11-Tetradecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1035286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-tetradec-11-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-TETRADECENYL ACETATE, (11E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXJ691Z784 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



